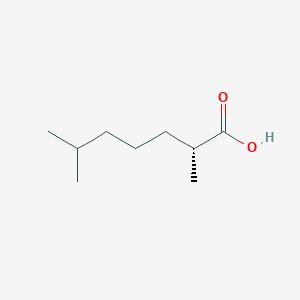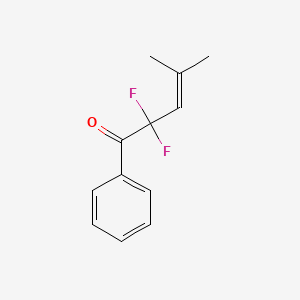
2,2-Difluoro-4-methyl-1-phenyl-3-penten-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-4-methyl-1-phenyl-3-penten-1-one is an organic compound with the molecular formula C12H12F2O It is characterized by the presence of a difluoromethyl group, a phenyl group, and a pentenone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-4-methyl-1-phenyl-3-penten-1-one typically involves the use of fluorinating agents and specific reaction conditions to introduce the difluoromethyl group. One common method is the reaction of 4-methyl-1-phenyl-3-penten-1-one with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the desired purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Difluoro-4-methyl-1-phenyl-3-penten-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The difluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) and sodium borohydride (NaBH) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
2,2-Difluoro-4-methyl-1-phenyl-3-penten-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs with improved bioavailability and metabolic stability.
Mécanisme D'action
The mechanism by which 2,2-Difluoro-4-methyl-1-phenyl-3-penten-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards specific targets, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
4-Methyl-3-penten-2-one:
1-Phenyl-1-penten-3-one: This compound has a similar phenyl and pentenone structure but does not contain fluorine atoms.
Uniqueness: The presence of the difluoromethyl group in 2,2-Difluoro-4-methyl-1-phenyl-3-penten-1-one imparts unique chemical properties, such as increased lipophilicity and metabolic stability, distinguishing it from other similar compounds. These properties make it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
334873-72-2 |
|---|---|
Formule moléculaire |
C12H12F2O |
Poids moléculaire |
210.22 g/mol |
Nom IUPAC |
2,2-difluoro-4-methyl-1-phenylpent-3-en-1-one |
InChI |
InChI=1S/C12H12F2O/c1-9(2)8-12(13,14)11(15)10-6-4-3-5-7-10/h3-8H,1-2H3 |
Clé InChI |
MGZCFHIJTNUISJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(C(=O)C1=CC=CC=C1)(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


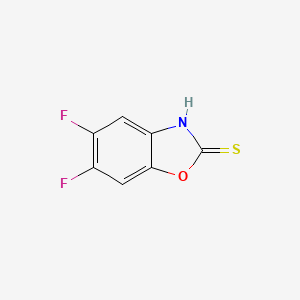


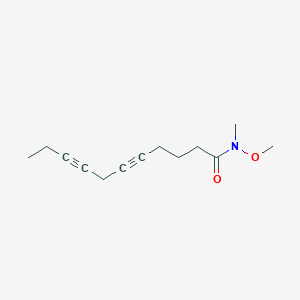
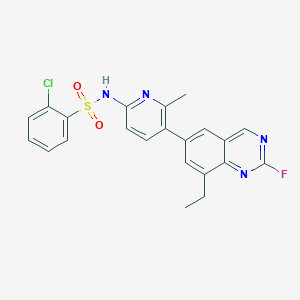
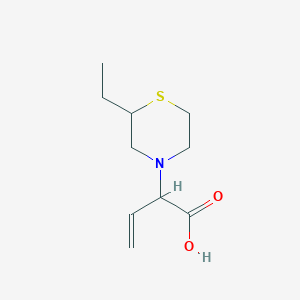
![2-(4-Bromophenyl)-2-azaspiro[4.4]nonane](/img/structure/B12843896.png)
![1-Boc-4-(2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridin-1-YL)piperidine](/img/structure/B12843903.png)
![1-[5-(4-Tert-butylphenyl)-2-thienyl]ethanone](/img/structure/B12843908.png)
![2-[(E)-C-(bromomethyl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B12843909.png)
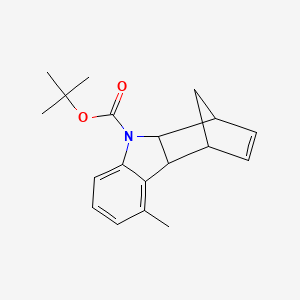
![5-[4-(Benzyloxy)phenyl]-1H-indole](/img/structure/B12843911.png)
